5-Amino-1-(2-methoxyethyl)indolin-2-one is an organic compound that belongs to the class of indolines, which are bicyclic compounds characterized by a fused indole and a saturated five-membered ring. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural features.
This compound can be synthesized through various chemical reactions involving indole derivatives and methoxyethyl substituents. Its specific applications and sourcing can vary based on the desired use in research or industry.
5-Amino-1-(2-methoxyethyl)indolin-2-one is classified as an organoheterocyclic compound, specifically an indoline with amino and methoxyethyl functional groups. It is part of a broader category of compounds known for their biological activity, including potential pharmaceutical applications.
The synthesis of 5-Amino-1-(2-methoxyethyl)indolin-2-one can be achieved through several methods, including:
The synthesis often requires specific reagents and conditions, including solvents like ethanol or dimethyl sulfoxide, and may involve catalysts such as acids or bases to facilitate the reaction. The reaction conditions must be optimized to ensure high yields and purity of the final product.
5-Amino-1-(2-methoxyethyl)indolin-2-one has a complex molecular structure characterized by:
The compound's structure can be represented using various notation systems:
CCOC1=C(C(=O)N)C2=C(C=CN=C2N1)C=C(C=C1)C(=O)N
5-Amino-1-(2-methoxyethyl)indolin-2-one can participate in several chemical reactions:
These reactions typically require controlled conditions such as temperature and pH to ensure selectivity and yield. For instance, acylation reactions may require the use of activating agents like acyl chlorides or anhydrides.
The mechanism of action for 5-Amino-1-(2-methoxyethyl)indolin-2-one can vary based on its biological target. Generally, it may interact with specific receptors or enzymes within biological systems:
Experimental studies would typically involve assessing the compound's effect on specific cellular or enzymatic activities to elucidate its mechanism.
5-Amino-1-(2-methoxyethyl)indolin-2-one exhibits several notable physical properties:
The chemical properties include:
Relevant data from experimental analyses are crucial for understanding these properties fully.
5-Amino-1-(2-methoxyethyl)indolin-2-one has potential applications in:
Its unique properties make it a candidate for further research in medicinal chemistry and related fields.
5-Amino-1-(2-methoxyethyl)indolin-2-one is synthesized via strategic functionalization of the indolin-2-one scaffold. Key routes include:
Table 1: Key Synthetic Routes and Conditions
Route | Starting Material | Reagents/Conditions | Key Intermediate |
---|---|---|---|
N-Alkylation | 5-Aminoindolin-2-one | 2-Bromoethyl methyl ether, K₂CO₃, DMF, 80°C | 1-(2-Methoxyethyl)indolin-2-one |
Reductive Amination | 5-Nitro-1-(2-methoxyethyl)indolin-2-one | Pd/C (10%), H₂ (50 psi), EtOH, 25°C | 5-Amino-1-(2-methoxyethyl)indolin-2-one |
Fischer Indolization | Ethyl levulinate p-acetaminophenylhydrazone | H₂SO₄, EtOH, reflux | Ethyl (5-acetamido-2-methyl-1H-indol-3-yl)acetate |
Solvent and Base Selection
Temperature and Catalysis
Protection/Deprotection
Characterization relies on spectroscopic techniques:
Table 2: Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 7.20 (d, J=8.4 Hz, H4), δ 6.60 (d, J=8.4 Hz, H6), δ 3.65 (t, OCH₂), δ 3.40 (s, OCH₃) |
IR | 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic) |
LC-MS | 206.24 [M+H]⁺ (100%), 208.22 [M+Na]⁺ (15%) |
Major impurities and solutions:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: